![molecular formula C19H15F3N4O B2413505 1-([2,3'-Bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 2034479-72-4](/img/structure/B2413505.png)
1-([2,3'-Bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-([2,3'-Bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea, also known as BPU, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. BPU belongs to a class of compounds known as protein kinase inhibitors, which are known to have potential therapeutic applications in the treatment of various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Compounds similar to 1-([2,3'-Bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea have been synthesized and characterized to understand their molecular structures and properties. For example, studies on bipyridine and phenanthroline derivatives have provided insights into their complexation behaviors with various metals and their potential as ligands in coordination chemistry. The structural analysis of these compounds often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry, which help elucidate their molecular frameworks and interaction patterns with other molecules or ions (Sun et al., 2022).
Biological Activities and Therapeutic Potential
Derivatives of bipyridine and phenylurea have been explored for their biological activities, particularly in the context of anticancer research. For instance, certain 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives have shown promising antiproliferative effects against various cancer cell lines, indicating their potential as lead compounds for developing new anticancer therapies. The exploration of structure-activity relationships (SAR) among these derivatives helps in identifying the molecular features critical for their biological activities and guiding the design of more potent and selective drug candidates (Al-Sanea et al., 2018).
Propiedades
IUPAC Name |
1-[(6-pyridin-3-ylpyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O/c20-19(21,22)15-4-6-16(7-5-15)26-18(27)25-11-13-3-8-17(24-10-13)14-2-1-9-23-12-14/h1-10,12H,11H2,(H2,25,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWORRGXCDAHSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=C2)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-([2,3'-Bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2413427.png)
![6-(1,3-Benzodioxol-5-yl)-2-[(2-chloro-6-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2413430.png)
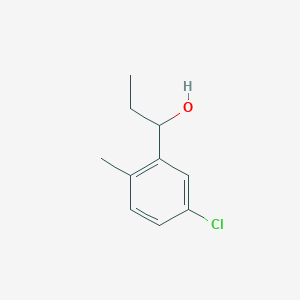

![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide](/img/structure/B2413433.png)


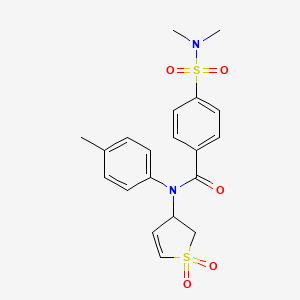
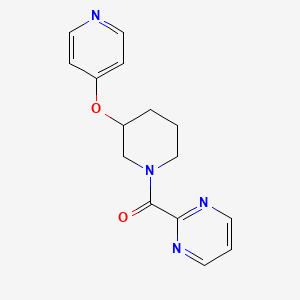
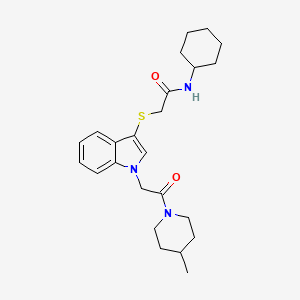

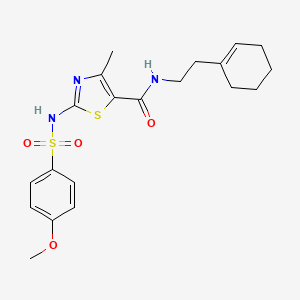
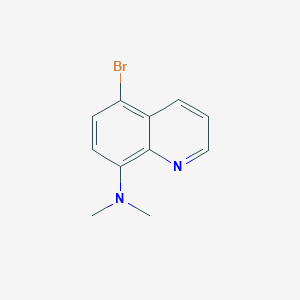
![4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2413445.png)